3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromo and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-2-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products
Substitution Products: Amino or thiol-substituted derivatives.
Oxidation Products: Oxidized forms of the oxadiazole ring.
Reduction Products: Reduced forms of the oxadiazole ring.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluorophenyl groups can enhance its binding affinity and specificity towards these targets. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluorobenzamide
- 2-(4-Bromo-2-fluorophenyl)acetic acid
Uniqueness
3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This ring system can enhance the compound’s stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H4BrFN2O |
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Molecular Weight |
243.03 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-2-6(7(10)3-5)8-11-4-13-12-8/h1-4H |
InChI Key |
WAOCEQFWTQWHJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NOC=N2 |
Origin of Product |
United States |
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